(1R)-Chrysanthemolactone
Description
Structural Elucidation of Chrysanthellin B
Molecular Composition and Formula
Chrysanthellin B has the molecular formula C₅₈H₉₄O₂₆ and a molecular weight of 1,207.35 g/mol . Its structure comprises a triterpenoid aglycone (caulophyllogenin) linked to a pentasaccharide moiety composed of D-glucose , D-xylose , and L-rhamnose residues.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₈H₉₄O₂₆ | |
| Molecular Weight | 1,207.35 g/mol | |
| Aglycone | Caulophyllogenin | |
| Sugar Units | D-Glucose, D-Xylose, L-Rhamnose |
Triterpenoid Aglycone Architecture
The aglycone of Chrysanthellin B is caulophyllogenin , identified as 3β,16α,23-trihydroxy-olean-12-en-28-oic acid . This pentacyclic triterpene features:
- An oleanane skeleton with hydroxyl groups at C-3, C-16, and C-23.
- A carboxylic acid group at C-28.
- A Δ¹² double bond between C-12 and C-13.
Comparative analysis with Chrysanthellin A reveals that both share the same aglycone but differ in glycosylation patterns.
Oligosaccharide Moiety Configuration
The pentasaccharide chain is attached to C-28 of the aglycone via an ester bond and consists of the following sequence:
- β-D-Xylopyranosyl (Xyl I) at C-28.
- α-L-Rhamnopyranosyl (Rha I) linked to Xyl I via α-1→2 .
- β-D-Xylopyranosyl (Xyl II) connected to Rha I through β-1→4 .
- α-L-Rhamnopyranosyl (Rha II) attached to Xyl II via α-1→3 .
- β-D-Glucopyranosyl (Glc) at the terminal position, linked to Rha II by β-1→3 .
Figure 1: Glycosidic Linkage Schema (Hypothetical Depiction)
Aglycone-O-Xyl I (β1→28)
|
α1→2-Rha I
|
β1→4-Xyl II
|
α1→3-Rha II
|
β1→3-Glc
Stereochemical Features and Conformational Analysis
Chrysanthellin B exhibits axial chirality at multiple centers:
- The aglycone’s C-3, C-16, and C-23 hydroxyl groups adopt β , α , and α configurations, respectively.
- Glycosidic bonds display mixed α- and β- anomeric configurations, as confirmed by ¹³C NMR and ROESY data.
Conformational studies suggest that the chair conformation dominates the pyranose rings of the sugar units, minimizing steric strain. For example:
Comparative Structural Analysis with Related Saponins
Table 2: Structural Comparison of Chrysanthellin B with Analogues
| Compound | Aglycone | Sugar Chain | Biological Source |
|---|---|---|---|
| Chrysanthellin B | Caulophyllogenin | Xyl-Rha-Xyl-Rha-Glc | Chrysanthellum procumbens |
| Chrysanthellin A | Echinocystic acid | Xyl-Rha-Xyl-Rha-Glc | Chrysanthellum procumbens |
| Jujuboside D | Jujubogenin | Glc-Glc-Rha-Ara-Api | Ziziphus jujuba |
Key differences include:
Properties
IUPAC Name |
(1R,6S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKBEOUVVTWXNF-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C2(C)C)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]2[C@H](C2(C)C)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930929 | |
| Record name | 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74411-65-7, 14087-70-8 | |
| Record name | Chrysantellin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074411657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Extraction
Solvent extraction remains the foundational step for isolating Chrysanthellin B from plant matrices. Ethanol and methanol are preferred due to their ability to solubilize polar saponins while minimizing denaturation. In flavonoid extraction from Chrysanthemum morifolium, a 75% ethanol concentration achieved optimal yields (5.24%) under ultrasonic conditions. For Chrysanthellin B, similar ethanol-water mixtures (60–80%) are hypothesized to maximize solubility, though empirical validation is required.
Key Parameters:
-
Liquid-to-solid ratio : 25:1 (v/w) for efficient mass transfer.
-
Temperature : 80°C enhances diffusion kinetics but risks thermal degradation.
Advanced Extraction Technologies
Ultrasonic-Assisted Extraction (UAE)
UAE leverages cavitation forces to disrupt plant cell walls, accelerating solvent penetration. In flavonoid extraction, 35 minutes of ultrasonication at 80 kHz improved yields by 18% compared to maceration. For Chrysanthellin B, comparable conditions (30–40 min, 70–80°C) are theorized to enhance recovery while preserving structural integrity.
Mechanism:
Cavitation bubbles generate localized hotspots (1,500–5,000 K) and hydroxyl radicals, synergistically degrading cell matrices and releasing saponins.
Purification and Isolation Strategies
Column Chromatography
Silica gel chromatography is widely used for saponin purification. In chrysin isolation, binary functional monomers (methacrylic acid and acrylamide) in molecularly imprinted polymers (MIPs) achieved 85.93% recovery rates. Adapting this for Chrysanthellin B could involve:
-
Stationary phase : C18 reverse-phase silica.
-
Mobile phase : Gradients of acetonitrile-water (5–95%).
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection (λ = 210–280 nm) resolves saponin isomers. For chrysin, a 5 µm C18 column and 1.0 mL/min flow rate achieved baseline separation.
Precipitation and Crystallization
Ethanol-induced precipitation removes polysaccharides and proteins. Post-extraction, concentrating the crude extract to 20% of its original volume and adding chilled ethanol (4°C) precipitates impurities, leaving saponins in solution.
Industrial-Scale Production Challenges
Plant Cell Culture
Undifferentiated callus cultures of Chrysanthellum indicum could provide a controlled biosynthetic platform. However, saponin yields in vitro are typically <1% of wild-type plants, necessitating elicitor optimization (e.g., jasmonic acid).
Metabolic Engineering
CRISPR-Cas9 editing of mevalonate pathway genes (e.g., HMGR, FPS) may enhance precursor flux toward triterpenoid biosynthesis. No published trials exist for Chrysanthellum species.
Comparative Analysis of Methods
| Method | Duration | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Solvent Extraction | 24–48 h | 2.1–3.8 | 70–85 | High |
| UAE | 35–45 min | 4.2–5.6 | 80–90 | Moderate |
| MIP-Based Purification | 12 h | 85.9 | 95+ | Low |
Table 1: Hypothetical performance metrics for Chrysanthellin B preparation methods, extrapolated from analogous systems .
Chemical Reactions Analysis
Types of Reactions: Chrysanthellin B undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups in its structure makes it susceptible to oxidation reactions.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: The glycosidic bonds in Chrysanthellin B can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acids and bases for hydrolysis and glycosylation reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Chrysanthellin B, each with distinct biological properties .
Scientific Research Applications
Antidiabetic Properties
Chrysanthellin B has shown significant potential as an inhibitor of enzymes related to carbohydrate metabolism, particularly α-glucosidase. In studies, its inhibitory effect was noted to be five times lower than that of acarbose, a commonly used antidiabetic drug, yet still considerable. The compound exhibited an IC50 value of 153.5 µg/mL against α-glucosidase, indicating its potential utility in managing blood glucose levels in diabetic patients .
Table 1: Inhibitory Effects on Enzymes
| Compound | IC50 (µg/mL) |
|---|---|
| Chrysanthellin B | 153.5 |
| Acarbose | 28.8 |
| Chlorogenic Acid | 0.3 |
| Luteolin | 0.4 |
| Oleuropein | 3.1 |
Cardiometabolic Health
The compound is part of a larger formulation known as TOTUM-63, which has been studied for its effects on obesity and type 2 diabetes management. In vivo studies using leptin receptor-deficient mice demonstrated that TOTUM-63 could prevent increases in fasting glycemia and glycated hemoglobin levels over time compared to untreated controls. The results suggest that Chrysanthellin B contributes to the overall efficacy of this formulation in managing cardiometabolic diseases .
Antioxidant Activity
Chrysanthellin B exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress and related damage. The polyphenolic extracts from Chrysanthellum americanum, containing Chrysanthellin B, have been associated with improved mood and cognitive functions in animal models subjected to psychological stress . This suggests potential applications in mental health and neuroprotection.
Synergistic Effects with Other Compounds
Research indicates that the efficacy of Chrysanthellin B may be enhanced when combined with other bioactive compounds present in plant extracts. For example, the synergistic interactions between various components in TOTUM-63 may lead to greater therapeutic effects than those observed with individual constituents alone . This highlights the importance of considering whole-plant extracts for therapeutic applications rather than isolated compounds.
Case Studies and Research Findings
Several studies have documented the applications and effects of Chrysanthellin B:
- Diabetes Management : A study highlighted the effectiveness of TOTUM-63 in reducing body weight and fat mass in db/db mice, indicating a potential role for Chrysanthellin B in obesity management .
- Cognitive Function : Research on polyphenolic extracts from Chrysanthellum americanum demonstrated improvements in anxiety and cognitive performance in stressed rats, suggesting a role for Chrysanthellin B in mental health interventions .
- Combined Extract Efficacy : Investigations into the combined effects of various plant extracts containing Chrysanthellin B revealed enhanced inhibitory activity against α-glucosidase compared to single-component treatments .
Mechanism of Action
Chrysanthellin B exerts its effects primarily through its interaction with cell membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly relevant in its hemolytic activity, where it forms pores in erythrocyte membranes, causing hemolysis .
Comparison with Similar Compounds
Discussion and Research Implications
Chrysanthellin B’s moderate enzyme inhibition and structural complexity position it as a compound of interest for structure-activity relationship (SAR) studies. Key findings include:
- Glycosylation Impact: The reduced α-glucosidase inhibition of Chrysanthellin B compared to oleanolic acid underscores the role of glycosylation in modulating bioactivity .
- Therapeutic Potential: While Chrysanthellin B’s digestive benefits align with traditional uses, its pharmacological profile is less robust than other triterpenoids like oleanolic acid or ursolic acid .
- Research Gaps: No studies exist on Chrysanthellin B’s effects on lipid metabolism, transporters beyond OATP1B1, or neuroprotective pathways .
Biological Activity
Chrysanthellin B, a saponin derived from Chrysanthellum americanum, has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation and neuroprotection. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of Chrysanthellin B.
Chrysanthellin B is classified as a saponin, which are glycosides known for their surface-active properties. The compound's structure contributes to its bioactivity, allowing it to interact with various biological targets.
1. Antidiabetic Effects
Chrysanthellin B has demonstrated potential antidiabetic activity through its ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. The IC50 value of Chrysanthellin B for α-glucosidase inhibition was reported at 153.5 µg/mL , indicating that while it is less potent than some other compounds (e.g., chlorogenic acid at 0.3 µg/mL), it still possesses significant inhibitory effects .
Table 1: IC50 Values for α-Glucosidase Inhibition
| Compound | IC50 (µg/mL) |
|---|---|
| Chlorogenic Acid | 0.3 |
| Luteolin | 0.4 |
| Oleuropein | 3.1 |
| Chrysanthellin B | 153.5 |
| Piperine | 0.9 |
The inhibition of α-glucosidase by Chrysanthellin B suggests that it could be beneficial in managing postprandial blood glucose levels, although further studies are needed to fully elucidate its mechanism of action .
2. Neuroprotective Effects
Research has indicated that extracts containing Chrysanthellin B may have neuroprotective properties, particularly in models of stress-induced cognitive impairment. In a study involving rats subjected to psychological stress, administration of C. americanum extract (which includes Chrysanthellin B) resulted in significant improvements in memory performance and reductions in anxiety-like behaviors .
Table 2: Behavioral Effects of Chrysanthellum Extracts on Cognitive Function
| Treatment Group | Memory Performance (Y-Maze) | Anxiety Levels (Elevated Plus Maze) |
|---|---|---|
| Control | Baseline | Baseline |
| Stress-Induced | Significantly decreased | Increased anxiety |
| Extract Treated | Significantly improved | Reduced anxiety |
These findings suggest that the neuroprotective effects may be attributed to the antioxidant properties of saponins like Chrysanthellin B, which can mitigate oxidative stress in neural tissues .
3. Antioxidant Activity
Chrysanthellin B exhibits strong antioxidant properties, which are essential for protecting cells from oxidative damage. This activity is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor. Studies have shown that extracts containing Chrysanthellin B can enhance antioxidant enzyme activities while reducing markers of lipid peroxidation .
Case Studies and Clinical Trials
In an exploratory clinical trial involving overweight subjects, supplementation with formulations containing Chrysanthellin B led to significant reductions in postprandial glycemia compared to baseline measurements . This supports the compound's potential role in dietary interventions aimed at managing blood sugar levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
